molecular formula C20H17FN4 B2665876 N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-08-5

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2665876
CAS No.: 890612-08-5
M. Wt: 332.382
InChI Key: LXVNKOCGOSIKRG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and versatility in structural modifications . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the energy production in the bacteria, leading to their death.

Comparison with Similar Compounds

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific structural features and photophysical properties. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as those with different substituents at positions 2, 3, 5, 6, and 7 . These compounds may share some properties but differ in their specific applications and effectiveness.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4/c1-13-3-5-15(6-4-13)18-12-22-25-19(11-14(2)23-20(18)25)24-17-9-7-16(21)8-10-17/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVNKOCGOSIKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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